molecular formula C10H11NO B8623539 5-(2-Methylprop-1-en-1-yl)pyridine-2-carbaldehyde

5-(2-Methylprop-1-en-1-yl)pyridine-2-carbaldehyde

Cat. No.: B8623539
M. Wt: 161.20 g/mol
InChI Key: SVDCIIJXIFAUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylprop-1-en-1-yl)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-8(2)5-9-3-4-10(7-12)11-6-9/h3-7H,1-2H3

InChI Key

SVDCIIJXIFAUFW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=C(C=C1)C=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 2.0M tetrahydrofuran solution (11.2 mL) of butylmagnesium chloride was diluted with tetrahydrofuran (200 mL). The solution was cooled to −10° C., 1.6M hexane solution (28.1 mL) of n-butyllithium was added dropwise thereto, and the mixture was stirred at −10° C. for 10 min. To the reaction solution was added dropwise a solution (50 mL) of 2-bromo-5-(2-methylprop-1-en-1-yl)pyridine (11.9 g) in tetrahydrofuran, and the mixture was stirred at −10° C. for 30 min. To the reaction solution was added N,N-dimethylformamide (8.65 mL), and the mixture was stirred at −10° C. for 3 hr. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:99-10:90, volume ratio) to give the title compound (7.47 g, yield 83%) as a pale-yellow oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
11.2 mL
Type
reactant
Reaction Step Three
Quantity
8.65 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
28.1 mL
Type
solvent
Reaction Step Five
Yield
83%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a 2.0M butylmagnesium chloride tetrahydrofuran solution (11.2 mL) was diluted with tetrahydrofuran (200 mL). The reaction solution was cooled to −10° C., a 1.6M n-butyllithium hexane solution (28.1 mL) was added dropwise, and the mixture was stirred at −10° C. for 10 min. To the reaction solution was added dropwise a solution (50 mL) of 2-bromo-5-(2-methylprop-1-en-1-yl)pyridine (11.9 g) in tetrahydrofuran, and the mixture was stirred at −10° C. for 30 min. To the reaction solution was added N,N-dimethylformamide (8.65 mL), and the mixture was stirred at −10° C. for 3 hr. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:99-10:90, volume ratio) to give the title compound (7.47 g, yield 83%) as a pale-yellow oil.
Name
butylmagnesium chloride tetrahydrofuran
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.65 mL
Type
solvent
Reaction Step Five
Yield
83%

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